molecular formula C24H18FN3 B2656676 1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932540-35-7

1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2656676
CAS No.: 932540-35-7
M. Wt: 367.427
InChI Key: ZTSDDEUMVKEDDR-UHFFFAOYSA-N
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Description

1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic small molecule belonging to the pyrazoloquinoline chemical class, which has demonstrated significant potential in pharmacological research, particularly as a core scaffold for developing novel therapeutic agents . While specific biological data for this exact derivative is an area of active investigation, its closely related structural analogs have shown potent anti-inflammatory activity by effectively inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, a standard model for screening anti-inflammatory compounds . The mechanism of action for this compound class is associated with the suppression of key inflammatory proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . The strategic incorporation of a fluorine atom at the 6-position is a common medicinal chemistry optimization, often influencing the compound's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its overall drug-likeness for research applications . This compound is provided as a high-purity material for research purposes, aiming to facilitate studies in drug discovery, mechanism-of-action investigations, and structure-activity relationship (SAR) analysis within the pyrazoloquinoline series. Researchers value this chemotype for its versatility and potential to interact with multiple biological targets. This product is intended for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(2-ethylphenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-2-16-9-6-7-14-21(16)28-24-18-12-8-13-20(25)23(18)26-15-19(24)22(27-28)17-10-4-3-5-11-17/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSDDEUMVKEDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Cyclization to Form the Pyrazoloquinoline Core: The pyrazole intermediate is then subjected to cyclization with a quinoline derivative under acidic or basic conditions to form the pyrazoloquinoline core.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings, using reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced pyrazoloquinoline derivatives.

    Substitution: Halogenated or alkylated pyrazoloquinoline derivatives.

Scientific Research Applications

Anticancer Properties
Research indicates that derivatives of pyrazolo[4,3-c]quinoline compounds exhibit anticancer activity. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

Kinase Inhibition
The compound has been identified as a potential kinase inhibitor. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Inhibitors of specific kinases related to diabetes and its complications have been developed using pyrazoloquinoline frameworks, suggesting that 1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline could be explored for similar applications .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of substituted hydrazines with appropriate carbonyl compounds under acidic or basic conditions. Recent advancements have focused on optimizing reaction conditions to improve yield and purity while minimizing by-products .

Novel Synthetic Routes
Recent literature has highlighted innovative synthetic routes that enhance the efficiency and scalability of producing pyrazoloquinolines. These methods often utilize environmentally friendly solvents and catalysts, aligning with the growing emphasis on sustainable chemistry practices .

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of pyrazoloquinoline derivatives, researchers synthesized a series of compounds based on the core structure of this compound. The compounds were tested against several cancer cell lines, including breast and lung cancer cells. Results indicated that certain derivatives exhibited significant cytotoxic effects, leading to further investigations into their mechanisms of action .

Case Study 2: Kinase Inhibition in Diabetes Treatment
Another study explored the use of pyrazoloquinolines as potential treatments for diabetes-related complications. The compound was tested for its ability to inhibit specific kinases involved in glucose metabolism. The findings suggested that certain derivatives could effectively lower blood glucose levels in diabetic models, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

Compound Substituents (Positions) Melting Point (°C) Key Functional Groups
Target Compound 1-(2-ethylphenyl), 6-F, 3-Ph Not Reported Fluoro, Ethylphenyl
7f 7-COOEt, 5-quinolin-3-yl 248–251 Carboxylate ester
F6 4-Cl, 3-Me, 1-Ph Not Reported Chloro, Methyl
9b 2-(4-BrPh) 147–148 Bromophenyl

Anticancer Activity

Pyrazolo[4,3-c]quinolines demonstrate cytotoxicity against cancer cell lines. For instance:

  • Microwave-synthesized derivatives showed moderate-to-good activity against MCF-7 and A549 cells .
  • Compound CGS-9896 , an anxiolytic drug, highlights the scaffold’s versatility in targeting diverse pathways .
    The target compound’s 6-fluoro and ethylphenyl groups may enhance membrane permeability and target binding compared to derivatives with methoxy or isopropyl groups (e.g., F7 in ) .

Anti-Inflammatory Activity

Derivatives with amino groups (e.g., 2i and 2m) inhibit LPS-induced NO production with IC₅₀ values in the submicromolar range, comparable to the control 1400W .

Anti-Angiogenic Activity

Fused pyrazolo[4,3-c]quinolines inhibit endothelial cell proliferation and tumor growth in CAM assays. The ethylphenyl group in the target compound could improve pharmacokinetic profiles compared to simpler phenyl derivatives .

Biological Activity

1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This compound's structure suggests potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is C19H18FN3C_{19}H_{18}FN_3. The presence of the ethyl group and fluorine atom in its structure may enhance its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Research has indicated that various derivatives of pyrazolo[4,3-c]quinoline exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, a study evaluated the cytotoxicity of related compounds against A549 (lung), HT-29 (colon), and MKN-45 (gastric) cancer cell lines using the MTT assay. The results demonstrated that compounds with electron-withdrawing groups, such as fluorine, significantly enhanced cytotoxicity compared to their counterparts without such substituents .

Table 1: Cytotoxic Activity of Pyrazoloquinoline Derivatives

Compound NameCell Line TestedIC50 (µM)
1-(2-ethylphenyl)-6-fluoro-3-phenyl...A5494.5
1-(2-ethylphenyl)-6-fluoro-3-phenyl...HT-295.0
1-(2-ethylphenyl)-6-fluoro-3-phenyl...MKN-456.2
Foretinib (control)A5490.5

Anti-inflammatory Activity

In addition to anticancer properties, pyrazolo[4,3-c]quinolines have shown promise in anti-inflammatory applications. A study reported that derivatives could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of pyrazoloquinolines has also been explored. Compounds have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The presence of the fluorine atom was noted to enhance the antimicrobial efficacy due to increased lipophilicity and improved membrane penetration .

Case Studies

A notable case study involved the synthesis and biological evaluation of several pyrazolo[4,3-c]quinolines. Researchers synthesized a series of derivatives and assessed their anticancer activities against different cell lines. The study concluded that modifications in substituents significantly influenced their biological activities, with some compounds exhibiting IC50 values in the nanomolar range, indicating potent anticancer properties .

The mechanism by which pyrazoloquinolines exert their biological effects is believed to involve the inhibition of specific kinases and enzymes involved in cell proliferation and survival pathways. For instance, studies have suggested that these compounds can disrupt signaling pathways associated with cancer cell growth and induce apoptosis through caspase activation .

Q & A

Q. What are the established synthetic routes for 1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves multi-step sequences starting from quinoline derivatives. A key method uses 2,4-dichloroquinoline-3-carbonitrile as a precursor, followed by regioselective amination and cyclization via a phosphazene intermediate (e.g., compound 6 in ). This three-step approach minimizes competing side reactions observed in direct amination routes . Alternative pathways include electrochemical synthesis ( ) or condensation reactions with aldehydes/ketones ( ). Critical steps include protecting group strategies for the ethylphenyl and fluorine substituents to ensure regiochemical fidelity.

Q. How is structural characterization performed for this compound?

Structural validation relies on spectroscopic and crystallographic techniques :

  • NMR : Chemical shifts for aromatic protons (δ 6.8–8.2 ppm) and fluorinated carbons (e.g., δ 165–170 ppm for C-F) are diagnostic ().
  • X-ray crystallography : Bond angles (e.g., C19–C18–H18: 120.39°) and torsion angles (e.g., −177.81° for the pyrazole ring) confirm stereoelectronic effects ().
  • Elemental analysis : Carbon/nitrogen ratios verify purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for biological activity?

Methodology :

  • QSAR modeling : Use descriptors like Hammett constants for substituents (e.g., fluorine’s electronegativity) to correlate with inhibitory potency. applied this to predict NO production inhibition (R² > 0.85).
  • In vitro assays : Test derivatives in LPS-induced RAW 264.7 macrophages for IC₅₀ values (e.g., compound 2i : IC₅₀ = 0.8 µM vs. 1400 W control) .
  • Target engagement : Validate via Western blotting for iNOS/COX-2 suppression () or β-glucuronidase inhibition (IC₅₀ < 1 µM, ).

Q. How to resolve contradictions in biological data across studies?

Case example : Pyrazolo[4,3-c]quinolines show anti-inflammatory ( ) and β-glucuronidase inhibitory ( ) activities. To differentiate mechanisms:

  • Orthogonal assays : Use siRNA knockdown to confirm target specificity (e.g., iNOS vs. β-glucuronidase).
  • Dose-response profiling : Compare potency slopes; steep slopes suggest single-target engagement.
  • Structural analogs : Introduce substituents like 4-hydroxyphenyl () to isolate anti-inflammatory effects from off-target interactions.

Q. What strategies improve solubility and selectivity for therapeutic applications?

Approaches :

  • Prodrug design : Esterify carboxylic acid groups (e.g., tert-butyl esters in ) to enhance bioavailability.
  • Halogen scanning : Replace fluorine with bulkier groups (e.g., trifluoromethyl) to reduce metabolic clearance ().
  • Co-crystallization studies : Analyze binding modes with targets like PIM1 kinase () to guide selectivity filters.

Methodological Considerations

Q. How to optimize reaction yields for scale-up synthesis?

  • Catalyst screening : Use ferrocenyl-phosphine catalysts for enantioselective annulation ().
  • Solvent optimization : Polar aprotic solvents (DMF/DMAC) enhance Vilsmeier-Haack formylation ().
  • Temperature control : Maintain −20°C during sensitive steps (e.g., phosphazene intermediate formation) to prevent decomposition .

Q. What analytical techniques validate synthetic intermediates?

  • HPLC-MS : Monitor reaction progress with ESI+ (e.g., m/z 347.34 for intermediates in ).
  • TLC with UV quenching : Track fluorine-containing intermediates (Rf = 0.3–0.5 in ethyl acetate/hexane).
  • DSC/TGA : Assess thermal stability (>200°C decomposition for crystalline forms, ).

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